4-Phenoxy-benzenepropanol
Description
4-Phenoxy-benzenepropanol (systematic name: 3-(4-phenoxyphenyl)-1-propanol) is an aromatic alcohol characterized by a benzene ring substituted with a phenoxy group at the para position and a propanol chain.
Properties
IUPAC Name |
3-(4-phenoxyphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c16-12-4-5-13-8-10-15(11-9-13)17-14-6-2-1-3-7-14/h1-3,6-11,16H,4-5,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGWHCIMHMOXNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70776306 | |
| Record name | 3-(4-Phenoxyphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70776306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16251-32-4 | |
| Record name | 3-(4-Phenoxyphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70776306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Phenoxy-benzenepropanol typically involves the reaction of 4-Fluorobenzaldehyde with phenol in the presence of an inorganic base and a cuprous salt. The reaction is carried out at a temperature range of 100°C to 150°C. After the reaction, the product is filtered to remove inorganic salts and then dissolved in methanol. The methanol solution is then subjected to hydrogenation in the presence of a catalyst at 50°C to 70°C under a hydrogen pressure of 5 kg/cm² to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and cost-effective. The process involves the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Phenoxy-benzenepropanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinones and hydroquinones.
Reduction: Hydroquinones.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Scientific Research Applications
4-Phenoxy-benzenepropanol has garnered attention in several scientific domains due to its versatile properties.
Organic Synthesis
The compound serves as a crucial building block in organic synthesis. It is utilized in the production of various complex organic molecules, particularly in the pharmaceutical industry where it aids in developing new drugs .
Biochemical Studies
In biological research, this compound is employed to study enzyme mechanisms and as a substrate in biochemical assays. Its structure allows it to interact with various biological targets, facilitating investigations into metabolic pathways and enzyme activity .
Material Science
Recent studies have explored the use of this compound in creating porous molecular materials. These materials exhibit unique properties that can be applied in catalysis and adsorption processes .
Case Study 1: Biocatalysis
A study investigated the use of unspecific peroxygenases (UPOs) for the hydroxylation of substituted benzenes, including derivatives of this compound. The results demonstrated that UPOs could effectively catalyze selective aromatic hydroxylation, leading to valuable phenolic synthons for further chemical transformations .
Case Study 2: Fragrance Industry
In the fragrance sector, this compound is noted for its pleasant aroma profile, making it suitable for use in perfumes and flavorings. Evaluations have shown that this compound enhances floral compositions due to its sweet and balsamic notes, which are desirable in fragrance formulations .
Mechanism of Action
The mechanism of action of 4-Phenoxy-benzenepropanol involves its interaction with specific molecular targets. The phenoxy group plays a crucial role in its reactivity, facilitating various chemical transformations. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. Its interactions with enzymes and other biological molecules are of particular interest in medicinal chemistry .
Comparison with Similar Compounds
Research Implications and Limitations
Key limitations include the absence of direct melting point or toxicity data, necessitating further studies.
Biological Activity
4-Phenoxy-benzenepropanol, a compound derived from phenolic structures, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on a review of relevant literature and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a phenoxy group attached to a propanol chain. Its chemical formula is , and it exhibits properties typical of phenolic compounds, including potential antioxidant and antimicrobial activities.
1. Antimicrobial Activity
Research indicates that phenoxy derivatives, including this compound, possess significant antimicrobial properties. A study demonstrated that certain phenoxy acids and their derivatives exhibit broad-spectrum activity against various bacteria and fungi. For instance, derivatives with electron-donating groups showed enhanced efficacy against microbial strains, suggesting that structural modifications can optimize their antimicrobial potential .
2. Anticancer Activity
The antiproliferative effects of this compound have been investigated in various cancer cell lines. A notable study reported that derivatives of phenoxy compounds displayed significant cytotoxicity toward human cancer cell lines such as A549 (lung), HepG2 (liver), and MDA-MB-231 (breast) with IC50 values indicating potent activity. For example, one derivative exhibited an IC50 of 0.22 µM against A549 cells, highlighting the potential of these compounds in cancer therapy .
3. Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The evaluation of phenoxy derivatives for their ability to scavenge free radicals revealed that some compounds effectively neutralized DPPH radicals and reduced oxidative damage in cellular models. This antioxidant activity is believed to stem from the electron-rich nature of the phenolic structure, which facilitates radical scavenging .
Synthesis and Derivatives
The synthesis of this compound typically involves the etherification of phenolic compounds with propanol derivatives. Various synthetic routes have been explored to enhance biological activity through structural modifications:
| Derivative | Synthesis Method | Biological Activity |
|---|---|---|
| This compound | Etherification of phenol with propanol | Antimicrobial, anticancer |
| Phenoxy-acetic acid derivatives | Reaction with acetic acid derivatives | Antihyperlipidemic, hypoglycemic |
| Substituted phenoxy amides | Condensation reactions with amines | Anticancer, analgesic |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Efficacy : In a clinical setting, a derivative was tested against MRSA strains, showing significant inhibition compared to standard antibiotics .
- Cancer Treatment : A preclinical trial evaluated the cytotoxic effects of this compound on breast cancer cells, resulting in apoptosis induction and reduced tumor growth in xenograft models .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Phenoxy-benzenepropanol, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions, such as reacting phenoxybenzene derivatives with propanol precursors under catalytic conditions (e.g., palladium catalysts for cross-couplings). Post-synthesis, purity is validated via gas chromatography (GC) with flame ionization detection (>97.0% purity threshold) . High-performance liquid chromatography (HPLC) using pharmacopeial standards (e.g., USP protocols) ensures trace impurity detection . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with spectral data matched to reference libraries (e.g., NIST Chemistry WebBook) .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key properties include melting point (mp), solubility, and partition coefficients. Melting points are determined via differential scanning calorimetry (DSC) or capillary methods (e.g., mp 62–64°C for structurally similar compounds) . Solubility profiles are assessed in polar/non-polar solvents using shake-flask techniques. LogP values are calculated via reverse-phase HPLC or experimental octanol-water partitioning . Thermogravimetric analysis (TGA) evaluates thermal stability .
Q. What analytical techniques are critical for detecting contaminants in this compound?
- Methodological Answer : GC-MS or LC-MS identifies volatile and non-volatile impurities, respectively. Residual solvents (e.g., ethyl acetate from crystallization) are quantified using headspace GC . For heavy metals, inductively coupled plasma mass spectrometry (ICP-MS) adheres to pharmacopeial limits .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized while minimizing side products?
- Methodological Answer : Reaction parameters (temperature, catalyst loading, solvent polarity) are systematically varied using design-of-experiments (DoE) approaches. For example, optimizing Suzuki-Miyaura coupling conditions (e.g., ligand selection, base strength) can enhance regioselectivity . In-line monitoring via FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .
Q. How should researchers address contradictions in spectral data or bioactivity results for this compound derivatives?
- Methodological Answer : Contradictions may arise from isomerism or polymorphic forms. Single-crystal X-ray diffraction resolves structural ambiguities, while dynamic light scattering (DLS) detects particle size variations. For bioactivity discrepancies, replicate assays with orthogonal methods (e.g., enzyme-linked immunosorbent assays vs. cell-based models) validate findings . Statistical tools (e.g., ANOVA) assess significance of outliers .
Q. What protocols ensure the stability of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Photostability is tested under ICH Q1B guidelines using UV-vis exposure. Degradation products are characterized by LC-MS/MS, and Arrhenius modeling predicts shelf-life .
Q. How can computational models predict the structure-activity relationship (SAR) of this compound analogs?
- Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular docking (e.g., AutoDock Vina) simulates target binding. QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity, validated by in vitro assays .
Handling Data Anomalies
Q. What strategies resolve inconsistencies in chromatographic purity vs. biological activity data?
- Methodological Answer : Discrepancies may stem from undetected stereoisomers. Chiral HPLC or supercritical fluid chromatography (SFC) separates enantiomers. Bioassay-guided fractionation isolates active components, followed by HRMS/NMR for structural confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
